2-(Benzyloxy)-4-bromophenol CAS number and properties
2-(Benzyloxy)-4-bromophenol CAS number and properties
An In-Depth Technical Guide to 2-(Benzyloxy)-4-bromophenol For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromophenol is a versatile aromatic ether and bromophenol derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research.[1] Its molecular structure, featuring a benzyl-protected phenol, a free hydroxyl group, and an aryl bromide, allows it to participate in a wide array of chemical transformations. This trifecta of functional groups makes it a key building block in the multi-step synthesis of complex bioactive molecules and functionalized aromatic compounds.[1]
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-bromophenol, including its physicochemical properties, safety information, synthetic applications, and detailed experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical and identification data for 2-(Benzyloxy)-4-bromophenol is provided below.
| Property | Value | Source |
| CAS Number | 153240-85-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2][5][6] |
| Molecular Weight | 279.13 g/mol | [1][3][4][5] |
| IUPAC Name | 2-(benzyloxy)-4-bromophenol | [2][3] |
| Synonyms | 4-Bromo-2-(phenylmethoxy)phenol | [7] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3][5] |
| InChI Key | FCRCHBBRZJZSHO-UHFFFAOYSA-N | [1][2][3] |
Safety Information
2-(Benzyloxy)-4-bromophenol is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[8][9][10] Work should be conducted in a well-ventilated area.[8]
| Hazard Class | Code | Description |
| Signal Word | Warning | [2][3][5] |
| Hazard Statements | H302 | Harmful if swallowed.[2][3][5] |
| H315 | Causes skin irritation.[2][3][5] | |
| H319 | Causes serious eye irritation.[2][3] | |
| H332 | Harmful if inhaled.[2][3] | |
| H335 | May cause respiratory irritation.[2][3] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[2][3][5] |
Applications in Research and Drug Development
The distinct reactivity of its functional groups makes 2-(Benzyloxy)-4-bromophenol a pivotal synthetic intermediate.[1] The benzyl group serves as a common protecting group for the phenol, which can be selectively removed when needed.[1] The bromine atom and the free phenolic hydroxyl group provide two reactive sites that can be independently functionalized.[1]
Key areas of application include:
-
Cross-Coupling Reactions: The aryl bromide moiety makes the compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds.[1]
-
Synthesis of Bioactive Scaffolds: It has been utilized as a crucial building block in the synthesis of complex molecules with therapeutic potential. For instance, it is employed in constructing the tetrahydroprotoberberine (THPB) scaffold, a core structure in compounds investigated for their affinity to dopamine receptors in the central nervous system.[1]
-
Development of Enzyme Inhibitors: The benzyloxy group can be incorporated as a key pharmacophore.[1] Studies have explored its use in creating chalcone-based frameworks to develop potent and selective reversible inhibitors of human monoamine oxidase B (hMAO-B), a significant target in Parkinson's disease therapy.[1][11]
-
Electrophilic Aromatic Substitution: The phenolic ring is highly activated towards electrophilic aromatic substitution. The strong ortho-, para-directing influence of the hydroxyl and benzyloxy groups makes the C6 position the most probable site for electrophilic attack.[1]
Experimental Protocols
While a specific protocol for the direct synthesis of 2-(Benzyloxy)-4-bromophenol is not detailed in the provided results, a reliable method can be inferred from standard organic chemistry transformations and protocols for closely related compounds. The synthesis would likely involve the selective monobenzylation of 4-bromoresorcinol. A highly relevant experimental protocol is the synthesis of 1-(Benzyloxy)-4-bromobenzene from 4-bromophenol, which demonstrates the key benzylation step.
Protocol: Synthesis of 1-(Benzyloxy)-4-bromobenzene[12]
This procedure details the O-benzylation of a bromophenol and is analogous to a key step in synthesizing related structures.
-
Materials:
-
4-bromophenol (10.00 g, 58.2 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (10.94 g, 79.2 mmol)
-
Benzyl bromide (6.9 mL, 58.2 mmol)
-
Acetonitrile (MeCN) (50 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a stirred solution of 4-bromophenol in 50 mL of acetonitrile at room temperature, add potassium carbonate.[12]
-
Add benzyl bromide to the mixture.[12]
-
Stir the reaction mixture at room temperature overnight.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with 150 mL of water.[12]
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer three times with 100 mL portions of ethyl acetate.[12]
-
Combine all organic layers and dry over anhydrous magnesium sulfate.[12]
-
Concentrate the solution under reduced pressure to yield the crude product.[12] The product, 1-(Benzyloxy)-4-bromobenzene, was obtained as a colorless solid and used without further purification.[12]
-
Conclusion
2-(Benzyloxy)-4-bromophenol, identified by CAS number 153240-85-8, is a highly valuable and versatile intermediate in synthetic chemistry. Its utility stems from the presence of multiple, selectively reactive functional groups that allow for its incorporation into a diverse range of complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for creating novel therapeutics, particularly in the fields of neuroscience and enzyme inhibition. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. 2-(Benzyloxy)-4-bromophenol|CAS 153240-85-8 [benchchem.com]
- 2. 2-(Benzyloxy)-4-bromophenol | 153240-85-8 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 153240-85-8|2-(Benzyloxy)-4-bromophenol|BLD Pharm [bldpharm.com]
- 6. 2-Benzyloxy-4-bromophenol | CAS: 153240-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. cochise.edu [cochise.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates | MDPI [mdpi.com]
